molecular formula C10H14N2O B11913005 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine

Cat. No.: B11913005
M. Wt: 178.23 g/mol
InChI Key: UOYOLJPNZLLQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine is a synthetic isoquinoline alkaloid. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 3,4-dihydroisoquinoline.

    Amine Introduction: The amine group is introduced through reductive amination, using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy group.

    7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: A derivative with an additional hydroxyl group.

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine

InChI

InChI=1S/C10H14N2O/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-4,10,12H,5-6,11H2,1H3

InChI Key

UOYOLJPNZLLQOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CNC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.